Human IMPase Potency: L-690330 Hydrate vs. Lithium Chloride (LiCl)
L-690330 hydrate demonstrates a clear, quantifiable advantage in potency over lithium chloride (LiCl), the classic IMPase inhibitor. In an assay using human cerebrospinal fluid (CSF) IMPase, L-690330 hydrate achieved an IC50 of 1.3 μM, whereas LiCl required a concentration more than three orders of magnitude higher, with an IC50 of 1.6 mM [1]. This potency differential is consistent with its mechanism as a substrate-based competitive inhibitor, allowing for effective IMPase blockade at concentrations where lithium would be inactive or exhibit off-target effects.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.3 μM |
| Comparator Or Baseline | Lithium Chloride (LiCl): 1.6 mM (1,600 μM) |
| Quantified Difference | ~1,230-fold greater potency |
| Conditions | Human lumbar cerebrospinal fluid (CSF) IMPase activity |
Why This Matters
This vast potency difference justifies the selection of L-690330 hydrate for any in vitro study requiring specific IMPase inhibition without the confounding high-concentration effects of lithium.
- [1] Characterization of inositol monophosphatase in human cerebrospinal fluid. Brain Res. 1993 Jun 11;613(1):139-42. View Source
